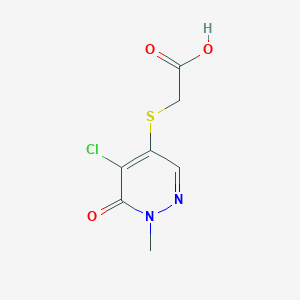

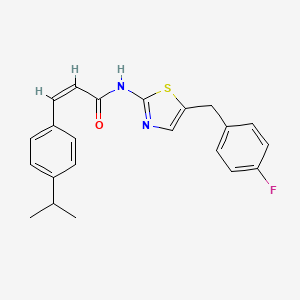

![molecular formula C20H19ClN4O2S B2773043 1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848916-06-3](/img/structure/B2773043.png)

1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a chemical compound with the linear formula C22H14ClF3N4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A new multistep synthetic methodology was developed for the synthesis of a novel promising class of substituted quinoxaline sulfonamides .Molecular Structure Analysis

The molecular structure of “1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is characterized by a linear formula of C22H14ClF3N4O2S .科学的研究の応用

Liver X Receptor Agonists

Compounds structurally related to imidazo[4,5-b]quinoxalines have been explored for their activity as liver X receptor (LXR) agonists. For instance, a study demonstrated that replacing a quinoline with an imidazo[1,2-a]pyridine in a series of LXR agonists incorporating a [3-(sulfonyl)aryloxyphenyl] side chain resulted in high-affinity LXR ligands. These analogs showed good agonist potency and efficacy in functional assays of LXR activity, indicating potential therapeutic applications in metabolic disorders or cardiovascular diseases (Singhaus et al., 2010).

Synthetic Methodologies

A variety of synthetic methodologies have been developed for compounds within the imidazo[4,5-b]quinoxaline family, highlighting the chemical flexibility and the potential for derivative exploration of such compounds. For example, an efficient route for the regio- and chemoselective synthesis of substituted 3-(carboethoxy)imidazo[1,5-a]quinoxalines has been reported, utilizing base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines (Sundaram et al., 2007).

Antitumor Effects

Compounds related to "1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" have shown significant antitumor effects. For example, R115777, a potent and selective inhibitor of farnesyl protein transferase, exhibited significant in vivo antitumor effects following oral administration in mice. This suggests that derivatives of imidazo[4,5-b]quinoxalines may have potential as cancer therapeutics (Venet et al., 2003).

将来の方向性

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

作用機序

Target of Action

Quinoxaline derivatives have been reported to interact with a wide range of targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to exhibit a variety of biological activities, which can be attributed to their interaction with different targets . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoxaline derivatives have been reported to influence various biochemical pathways, depending on their specific targets

Result of Action

Quinoxaline derivatives are known to exhibit a variety of biological activities, which can be attributed to their interaction with different targets . The specific effects of this compound’s action are subjects of ongoing research.

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-cyclopentyl-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-14-9-11-16(12-10-14)28(26,27)25-13-24(15-5-1-2-6-15)19-20(25)23-18-8-4-3-7-17(18)22-19/h3-4,7-12,15H,1-2,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMDWYSUYDMBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

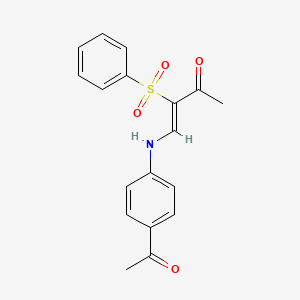

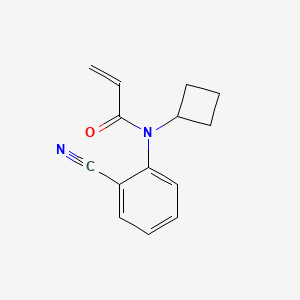

![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)

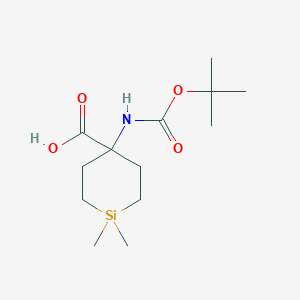

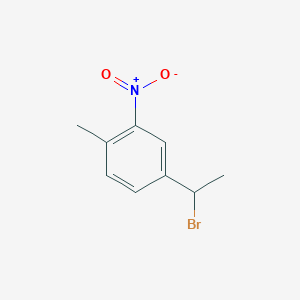

![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

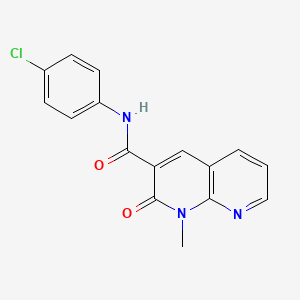

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)

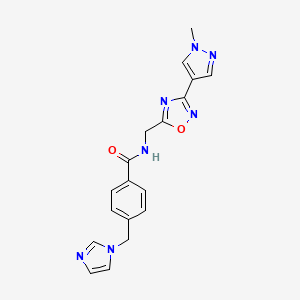

![N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772970.png)

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)